molecular formula C19H23N3O5S B15191326 Hydrazinecarboxamide, 2-cyclohexylidene-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- CAS No. 85302-48-3

Hydrazinecarboxamide, 2-cyclohexylidene-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)-

Cat. No.: B15191326
CAS No.: 85302-48-3
M. Wt: 405.5 g/mol
InChI Key: RHNQGIDIISASBI-UHFFFAOYSA-N
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Description

The compound Hydrazinecarboxamide, 2-cyclohexylidene-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- features a hydrazinecarboxamide backbone integrated with a cyclohexylidene moiety and a sulfonylated benzopyran derivative. Its structural complexity arises from the 4,5,7-trimethyl-2-oxo-2H-1-benzopyran (coumarin) scaffold, which is sulfonylated at the 8-position and linked to a hydrazinecarboxamide group via a cyclohexylidene spacer. This design is consistent with pharmacophores targeting enzyme inhibition, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as seen in related hydrazinecarboxamide derivatives .

Properties

CAS No.

85302-48-3

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

IUPAC Name

1-(cyclohexylideneamino)-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea

InChI

InChI=1S/C19H23N3O5S/c1-11-9-13(3)18(17-16(11)12(2)10-15(23)27-17)28(25,26)22-19(24)21-20-14-7-5-4-6-8-14/h9-10H,4-8H2,1-3H3,(H2,21,22,24)

InChI Key

RHNQGIDIISASBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)C)S(=O)(=O)NC(=O)NN=C3CCCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-cyclohexylidene-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- typically involves the reaction of hydrazinecarboxamide with a cyclohexylidene derivative and a benzopyran sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-cyclohexylidene-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure optimal conditions for the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

Hydrazinecarboxamide, 2-cyclohexylidene-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-cyclohexylidene-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related hydrazinecarboxamides, sulfonylated derivatives, and heterocyclic systems (Table 1). Key differences lie in substituent groups, lipophilicity (logP), and biological activity.

Compound Core Structure Key Substituents Biological Activity logP Reference
Target Compound Hydrazinecarboxamide + coumarin-sulfonyl 2-cyclohexylidene, 4,5,7-trimethyl-2-oxo-benzopyran-8-sulfonyl AChE/BChE inhibition (predicted) ~4.8*
N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-hydrazinecarboximidamides Hydrazinecarboximidamide + sulfonyl 2-alkylthio, 4-chloro-5-methylbenzenesulfonyl, 2-carboxybenzylidene Antimicrobial, antitumor 3.5–4.2
(E)-2-(5,7-dibromo-3,3-dimethyl-dihydroacridinylidene)hydrazinecarboxamide Hydrazinecarboxamide + acridinylidene 5,7-dibromo, 3,3-dimethyl-dihydroacridinylidene AChE inhibition (IC~50~ = 1.2 µM) 5.1
(2Z)-2-(Substitutedbenzylidene)-thiazolo-pyrimidine-6-carbonitriles Thiazolo-pyrimidine + benzylidene 5-methylfuran-2-yl, cyano, substituted benzylidene Anticancer, kinase inhibition 3.8–4.5
(E)-2-(2-Methylcyclohexylidene)-hydrazinecarbothioamide Hydrazinecarbothioamide + cyclohexylidene 2-methylcyclohexylidene, thioamide Structural analog (no reported activity) 2.9

Table 1. Structural and functional comparison with analogs. *Estimated based on alkyl chain trends in .

Key Findings

Lipophilicity and Alkyl Chain Optimization :
The target compound’s logP (~4.8) is comparable to tridecyl-substituted hydrazinecarboxamides (logP <5) but lower than pentadecyl analogs (logP >5), aligning with ’s preference for tridecyl chains to balance activity and solubility . In contrast, the acridinylidene derivative (logP = 5.1) demonstrates higher lipophilicity but superior AChE inhibition, suggesting bulky substituents may enhance target binding despite solubility trade-offs .

Sulfonyl Group Impact: The sulfonylbenzopyran group in the target compound mimics the sulfonylated benzenes in ’s antimicrobial derivatives (e.g., compound 28).

Cyclohexylidene vs. ’s cyclohexylidene-thioamide analog lacks reported activity, implying the carboxamide group in the target compound is critical for hydrogen bonding with AChE .

Synthetic Accessibility : The target compound’s synthesis likely follows hydrazinecarboxamide coupling protocols similar to and . Yields for analogous compounds (e.g., 68% for thiazolo-pyrimidines ) suggest moderate efficiency, though the coumarin-sulfonyl moiety may require multi-step functionalization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Hydrazinecarboxamide, 2-cyclohexylidene-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)-, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the benzopyran moiety, cyclohexylidene hydrazine coupling, and carboxamide formation. Key parameters include:

  • Temperature control : Exothermic reactions (e.g., sulfonylation) require cooling to prevent side-product formation .
  • pH optimization : Basic conditions (pH 8–9) stabilize intermediates during hydrazone formation .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product with >95% purity .
    • Validation : Monitor intermediates via TLC and confirm final structure using 1^1H NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify hydrazinecarboxamide protons (δ 10–12 ppm) and sulfonyl groups (δ 160–170 ppm in 13^{13}C) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) resolve impurities; retention time correlates with hydrophobicity .
  • X-ray crystallography : Resolves cyclohexylidene stereochemistry and confirms intramolecular hydrogen bonding (N–H⋯O) critical for stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .
  • Metabolite profiling : LC-MS identifies hydrolyzed byproducts (e.g., free sulfonamides) that may reduce efficacy in vivo .
  • Mechanistic studies : Compare target binding (e.g., enzyme inhibition kinetics) across systems to isolate assay-specific artifacts .

Q. What computational methods are most reliable for predicting the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for hydrazinecarboxamide and sulfonyl groups to predict hydrolysis susceptibility .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (pH 2–12) to identify degradation pathways .
  • Validation : Correlate computational results with accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC degradation profiles .

Q. How can researchers design experiments to study interactions between this compound and specific enzyme systems (e.g., cytochrome P450)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize CYP450 isoforms (e.g., CYP3A4) to measure binding affinity (KdK_d) and kinetics (kon/koffk_{on}/k_{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH\Delta H) during ligand-enzyme interactions to assess binding thermodynamics .
  • Mutagenesis studies : Replace key residues (e.g., heme-binding histidine) to identify critical interaction sites .

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